2-(Phenoxycarbonyl)phenyl nicotinate
Description
2-(Phenoxycarbonyl)phenyl nicotinate is an ester derivative of nicotinic acid (vitamin B3), where the hydroxyl group of nicotinic acid is esterified with a substituted phenol moiety. The phenol group is further modified by a phenoxycarbonyl (-OCOC6H5) substituent at the ortho position.
The compound’s synthesis likely involves the reaction of nicotinoyl chloride with 2-(phenoxycarbonyl)phenol, a method analogous to the preparation of other aryl nicotinates using chloroformate intermediates .
Properties
Molecular Formula |
C19H13NO4 |
|---|---|
Molecular Weight |
319.3 g/mol |
IUPAC Name |
(2-phenoxycarbonylphenyl) pyridine-3-carboxylate |
InChI |
InChI=1S/C19H13NO4/c21-18(14-7-6-12-20-13-14)24-17-11-5-4-10-16(17)19(22)23-15-8-2-1-3-9-15/h1-13H |
InChI Key |
OXWFAEKCWYMKRG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC(=O)C3=CN=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues of Nicotinate Esters
Nicotinate esters vary in their esterifying alcohol moieties, which critically impact their hydrolysis rates, solubility, and biological activity. Below is a comparative analysis of structurally related compounds:
Table 1: Key Nicotinate Esters and Their Properties
Hydrolysis Kinetics and Metabolic Stability
The esterase-like activity of human serum albumin (HSA) plays a significant role in the hydrolysis of nicotinate esters. Key findings from include:
- Methyl nicotinate (half-life >95 hours) and tert-butyl nicotinate (hydrolysis negligible) exhibit extreme stability due to steric hindrance or electron-donating groups.
- Phenyl nicotinate and simpler esters undergo rapid hydrolysis (half-life <15 minutes to hours), making them less suitable as prodrugs.
- This compound is hypothesized to have intermediate hydrolysis rates. The bulky phenoxycarbonyl group may slow enzymatic cleavage compared to unsubstituted phenyl esters but faster than tert-butyl derivatives .
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